2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride
Overview
Description
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a dimethyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride typically involves the reaction of 2,2-dimethyl-3-(oxolan-3-yl)propan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
- 2,2-Dimethyl-3-(oxolan-4-yl)propan-1-amine hydrochloride
Comparison: Compared to similar compounds, 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amine hydrochloride may exhibit unique properties due to the position of the oxolane ring and the presence of the dimethyl group.
Properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10)5-8-3-4-11-6-8;/h8H,3-7,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCDMTYIHFJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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